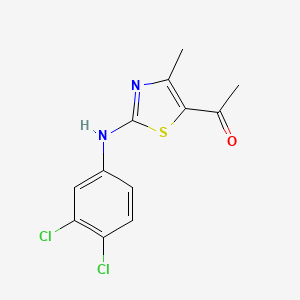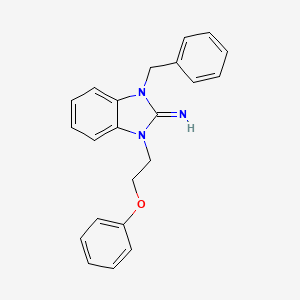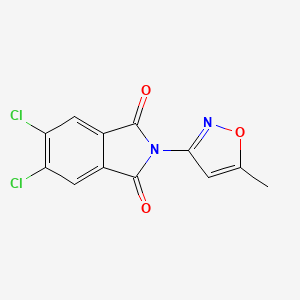
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylpiperidinyl group attached to a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or the condensation of appropriate aldehydes, β-ketoesters, and urea.
Nitration: The nitro group at the 5-position is introduced through nitration reactions using nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).
Piperidinyl Substitution: The final step involves the substitution of the piperidinyl group at the 6-position. This can be achieved through nucleophilic substitution reactions using 2,6-dimethylpiperidine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The piperidinyl group can be modified through substitution reactions with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines with different functional groups.
科学研究应用
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and heterocycles.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and piperidinyl groups contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-aminopyrimidine
- 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-methylpyrimidine
Uniqueness
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and biological activity. The combination of the chloro, nitro, and piperidinyl groups in the pyrimidine ring makes it a versatile compound with diverse applications in various fields of research and industry.
属性
分子式 |
C11H15ClN4O2 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
4-chloro-6-(2,6-dimethylpiperidin-1-yl)-5-nitropyrimidine |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-4-3-5-8(2)15(7)11-9(16(17)18)10(12)13-6-14-11/h6-8H,3-5H2,1-2H3 |
InChI 键 |
ABZVWHHJXWAFDH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1C2=C(C(=NC=N2)Cl)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-butyl-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11611814.png)

![3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11611822.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B11611829.png)
![methyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11611830.png)
![(5E)-1-(prop-2-en-1-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11611834.png)

![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11611839.png)
![4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid](/img/structure/B11611848.png)
![3'-Tert-butyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611849.png)

![(3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11611863.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611869.png)
![3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11611881.png)
